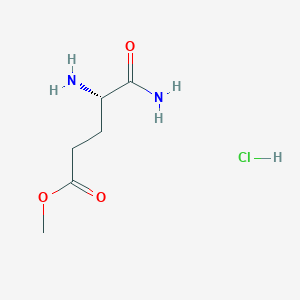

(S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride

Descripción general

Descripción

(S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride is a chemical compound with the molecular formula C6H13ClN2O3. It is a derivative of glutamic acid and is often used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of (S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the selection of an appropriate starting material, such as (S)-glutamic acid.

Protection of Functional Groups: The amino and carboxyl groups of the starting material are protected using suitable protecting groups to prevent unwanted side reactions.

Formation of Intermediate: The protected intermediate is then subjected to a series of chemical reactions, including esterification and amidation, to introduce the desired functional groups.

Deprotection: The protecting groups are removed to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: These reactors are used to carry out the chemical reactions under controlled conditions.

Purification: The crude product is purified using techniques such as crystallization, filtration, and chromatography to obtain the final compound with high purity.

Análisis De Reacciones Químicas

Types of Reactions

(S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The amino groups can participate in nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as hydroxylated and substituted compounds.

Aplicaciones Científicas De Investigación

(S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of (S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved.

Comparación Con Compuestos Similares

Similar Compounds

- (S)-tert-butyl 4,5-diamino-5-oxopentanoate

- (S)-ethyl 4,5-diamino-5-oxopentanoate

- (S)-propyl 4,5-diamino-5-oxopentanoate

Uniqueness

(S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its methyl ester group provides different reactivity compared to other similar compounds, making it valuable in various research and industrial applications.

Actividad Biológica

(S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride, also known as a derivative of 6-Diazo-5-oxo-D-norleucine (DON), is a compound of significant interest in biochemical research due to its role as a glutamine antagonist. This article explores its biological activity, mechanisms of action, and potential applications in various fields such as cancer research and metabolic studies.

- Chemical Formula : C6H13ClN2O3

- Molecular Weight : 192.64 g/mol

- CAS Number : 70830-50-1

Target of Action :

this compound primarily acts as an inhibitor of glutamine-utilizing enzymes. Its mechanism involves covalent binding to target enzymes, leading to their inactivation.

Mode of Action :

The compound inhibits glutaminolysis by alkylating key enzymes involved in the metabolic pathways that utilize glutamine. This inhibition disrupts normal cellular metabolism and has been shown to exert cytotoxic effects on various cancer cell lines .

Biochemical Pathways :

The primary metabolic pathway affected by this compound is glutaminolysis, which is crucial for the proliferation of certain tumor types that are dependent on glutamine for growth.

In Vitro Studies

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in cells by disrupting nucleotide synthesis pathways .

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MDA-MB-231 | 0.80 | Induction of apoptosis |

| Hs578T | 1.06 | Cell cycle arrest |

| BT-20 | 1.78 | Increased caspase-3 activation |

Case Studies

-

Cancer Research Application :

In a study involving breast cancer cell lines, this compound was found to significantly reduce cell viability through its action on glutamine metabolism. The results indicated a dose-dependent response with notable apoptosis induction at lower concentrations . -

Metabolic Studies :

Another research focused on the compound's role in metabolic studies highlighted its potential as a tool for investigating cellular metabolism under conditions of altered glutamine availability. The compound's ability to inhibit key enzymes provides insights into metabolic reprogramming in cancer cells .

Pharmacokinetics

The pharmacokinetics of this compound are still under investigation. Preliminary studies suggest that its bioavailability may vary based on the administration route and the presence of other compounds in the metabolic environment. Current clinical trials are assessing its safety and efficacy in vivo.

Scientific Research

This compound serves multiple roles in scientific research:

- Cancer Therapeutics : As an anticancer agent, it holds promise for targeting glutamine-dependent tumors.

- Metabolic Inhibition Studies : It is used to study the effects of glutamine metabolism on cellular processes.

Industrial Uses

Due to its enzyme inhibition properties, this compound has potential applications in industrial processes where control over specific enzymatic reactions is required .

Propiedades

IUPAC Name |

methyl (4S)-4,5-diamino-5-oxopentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3.ClH/c1-11-5(9)3-2-4(7)6(8)10;/h4H,2-3,7H2,1H3,(H2,8,10);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFJYPWQHBLMCCU-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CC[C@@H](C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80704832 | |

| Record name | Methyl L-alpha-glutaminate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70830-50-1 | |

| Record name | Methyl L-alpha-glutaminate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.